MMP-1/MMP-9 Substrate, Fluorogenic
Overview
Description
Dnp-P-Cha-G-Cys(Me)-HA-K(Nma)-NH2 is a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1) and MMP-9.1 Upon cleavage by MMP-1 or MMP-9, N-methylanthranilic acid (Nma) is unquenched and its fluorescence can be used to quantify MMP activity. Nma displays excitation/emission spectra of 340/440 nm, respectively.
Mechanism of Action
- This fluorogenic property allows researchers to monitor MMP-1 and MMP-9 activity in vitro and in vivo .
- Dysregulation of MMPs can contribute to pathological conditions, such as cancer invasion and lung fibrosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The MMP-1/MMP-9 Substrate, Fluorogenic plays a significant role in biochemical reactions. It interacts with enzymes MMP-1 and MMP-9 . Both these enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This property makes it suitable for inhibitor screening and determining K i values .
Cellular Effects
The this compound influences cell function by interacting with MMP-1 and MMP-9 enzymes . The cleavage of this substrate can be used to quantify MMP activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its interaction with the MMP-1 and MMP-9 enzymes . Upon cleavage by these enzymes, N-methylanthranilic acid (Nma) is unquenched, and its fluorescence can be used to quantify MMP activity .
Metabolic Pathways
The this compound is involved in the metabolic pathways related to the activity of MMP-1 and MMP-9 enzymes
Transport and Distribution
It is known that the substrate interacts with MMP-1 and MMP-9 enzymes .
Subcellular Localization
It is known that the substrate interacts with MMP-1 and MMP-9 enzymes .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNOECDMJTUEJM-HAHFRGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N14O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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